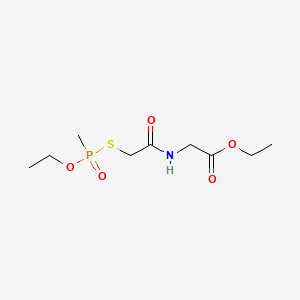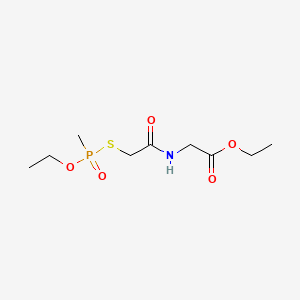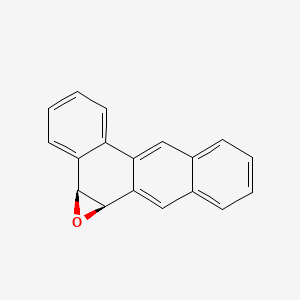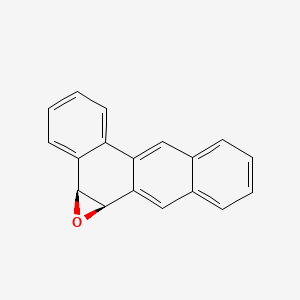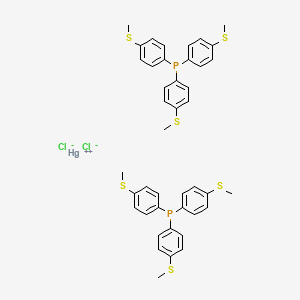
Phenol, 4-((3-amino-9-acridinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-((3-amino-9-acridinyl)amino)- is a chemical compound with the molecular formula C19H15N3O It is known for its unique structure, which includes an acridine moiety linked to a phenol group through an amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((3-amino-9-acridinyl)amino)- typically involves the reaction of 3-amino-9-acridinecarboxaldehyde with 4-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-((3-amino-9-acridinyl)amino)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-((3-amino-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-((3-amino-9-acridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Phenol, 4-((3-amino-9-acridinyl)amino)- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can bind to proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4-((3-amino-6-acridinyl)amino)
- Phenol, 4-((3-amino-7-acridinyl)amino)
- Phenol, 4-((3-amino-8-acridinyl)amino)
Uniqueness
Phenol, 4-((3-amino-9-acridinyl)amino)- is unique due to its specific acridine substitution pattern, which imparts distinct chemical and biological properties. This compound exhibits higher DNA intercalation efficiency and stronger binding affinity to proteins compared to its analogs, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
76015-20-8 |
|---|---|
Molekularformel |
C19H15N3O |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
4-[(3-aminoacridin-9-yl)amino]phenol |
InChI |
InChI=1S/C19H15N3O/c20-12-5-10-16-18(11-12)22-17-4-2-1-3-15(17)19(16)21-13-6-8-14(23)9-7-13/h1-11,23H,20H2,(H,21,22) |
InChI-Schlüssel |
KTKGDFGSVCTECN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
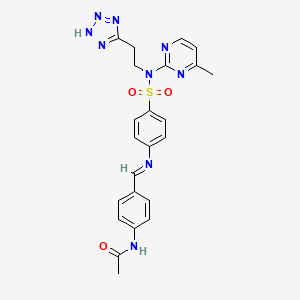
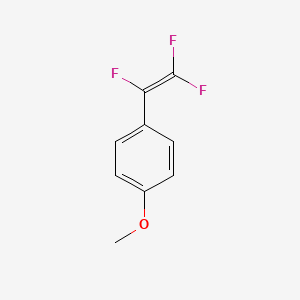
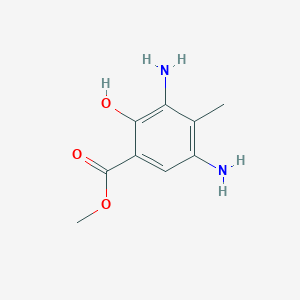
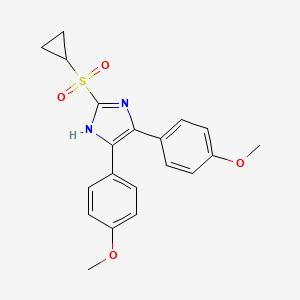

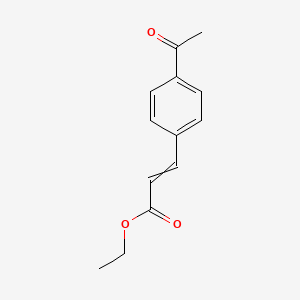
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
